An In-depth Technical Guide to the Chemical Properties of Ethyl 2,6-Dinitrobenzoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 2,6-Dinitrobenzoate
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of Ethyl 2,6-Dinitrobenzoate. Addressed to researchers, scientists, and professionals in drug development, this document navigates the known characteristics of this specific isomer, a compound for which public domain data is notably scarce compared to its more common 3,5-isomer. By integrating established data with theoretical principles and comparative analysis, this guide aims to serve as a foundational resource for the scientific community.
Introduction: The Challenge of Isomerism in Dinitrobenzoates
The substitution pattern on a benzene ring profoundly influences the molecule's physical and chemical properties. In the case of dinitrobenzoate esters, the positional isomerism of the nitro groups leads to significant differences in reactivity, spectroscopy, and biological activity. While Ethyl 3,5-dinitrobenzoate is a well-documented compound, Ethyl 2,6-Dinitrobenzoate (CAS No. 773136-03-1) is less frequently encountered in scientific literature, presenting a challenge for researchers. The steric hindrance imposed by the two nitro groups ortho to the ethyl ester functionality is a key structural feature that dictates its unique chemical behavior. The strong electron-withdrawing nature of the nitro groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1] This guide will focus on the available specific information for the 2,6-isomer and provide context through the well-understood principles of nitroaromatic chemistry.
Chemical and Physical Properties
Detailed experimental data for Ethyl 2,6-Dinitrobenzoate is limited. However, key identifiers and some physical properties have been established.
| Property | Value | Source(s) |
| IUPAC Name | Ethyl 2,6-dinitrobenzoate | N/A |
| CAS Number | 773136-03-1 | [2][3][4] |
| Molecular Formula | C₉H₈N₂O₆ | [3] |
| Molecular Weight | 240.17 g/mol | [3] |
| Melting Point | 74.7 °C | [5][6] |
| Appearance | Crystals (from alcohol) | [5][6] |
Synthesis of Ethyl 2,6-Dinitrobenzoate
Historical literature suggests a classical approach to the synthesis of Ethyl 2,6-Dinitrobenzoate.[5][6] The primary described method involves the reaction of the silver salt of 2,6-dinitrobenzoic acid with ethyl iodide. This method, a variation of the Williamson ether synthesis adapted for esters, is suitable for laboratory-scale preparation.
Caption: General workflow for the synthesis of Ethyl 2,6-Dinitrobenzoate.
Experimental Protocol: Synthesis from Silver 2,6-Dinitrobenzoate
Disclaimer: This protocol is based on historical accounts and general laboratory practices. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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2,6-Dinitrobenzoic acid
-
Silver nitrate (AgNO₃)
-
Ethyl iodide (C₂H₅I)
-
Ethanol
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Deionized water
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Anhydrous acetone or acetonitrile
Procedure:
-
Preparation of Silver 2,6-Dinitrobenzoate: a. Dissolve 2,6-dinitrobenzoic acid in hot ethanol. b. In a separate flask, dissolve a stoichiometric amount of silver nitrate in deionized water. c. Slowly add the silver nitrate solution to the 2,6-dinitrobenzoic acid solution with stirring. d. The silver salt will precipitate. Allow the mixture to cool, then collect the precipitate by vacuum filtration. e. Wash the precipitate with cold water and then with ethanol. Dry the silver 2,6-dinitrobenzoate thoroughly in a vacuum oven.
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Esterification: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried silver 2,6-dinitrobenzoate in anhydrous acetone or acetonitrile. b. Add a slight excess of ethyl iodide to the suspension. c. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of silver iodide (a pale yellow solid). d. Continue refluxing for several hours until the reaction is complete (as indicated by the consumption of the starting silver salt).
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Work-up and Purification: a. Allow the reaction mixture to cool to room temperature. b. Remove the precipitated silver iodide by vacuum filtration. c. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. d. Purify the crude Ethyl 2,6-Dinitrobenzoate by recrystallization from ethanol to yield crystalline solid.[5][6]
Spectroscopic and Analytical Characterization
Detailed, experimentally verified spectroscopic data for Ethyl 2,6-Dinitrobenzoate is not widely published. The following sections provide predicted characteristics based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
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Aromatic Protons: The three protons on the benzene ring should appear as a multiplet. Specifically, one would expect a triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions. Due to the strong electron-withdrawing effect of the two ortho nitro groups, these protons will be significantly deshielded and are expected to resonate downfield.
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Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), with coupling between them.
¹³C NMR: The carbon NMR spectrum will reflect the electronic environment of each carbon atom.
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Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of 160-170 ppm.
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Aromatic Carbons: The aromatic carbons will show distinct signals, with the carbons bearing the nitro groups being significantly deshielded.
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Ethyl Group Carbons: The methylene carbon of the ethyl group will appear around 60-65 ppm, and the methyl carbon will be found further upfield.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 2,6-Dinitrobenzoate will be dominated by absorptions from the nitro and ester functional groups.
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Nitro Group (NO₂) Stretching: Aromatic nitro compounds typically show two strong absorption bands corresponding to asymmetric and symmetric stretching. These are expected in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric).[7]
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Carbonyl (C=O) Stretching: A strong absorption band for the ester carbonyl group is expected in the range of 1720-1740 cm⁻¹.
-
C-O Stretching: The C-O stretching of the ester group will likely appear in the 1200-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region.[8]
Mass Spectrometry (MS)
In mass spectrometry, Ethyl 2,6-Dinitrobenzoate is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (240.17 g/mol ). The fragmentation pattern will be influenced by the presence of the nitro and ethyl ester groups.
-
Loss of the Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (-•OCH₂CH₃), leading to a prominent peak at m/z 195.
-
Loss of Nitro Groups: Fragmentation involving the loss of one or both nitro groups (NO₂) is also anticipated.
-
Ortho Effects: The presence of two nitro groups ortho to the ester may lead to specific fragmentation patterns, potentially involving interactions between the functional groups. Studies on related dinitrobenzoic acid isomers have shown that the position of the nitro groups significantly affects fragmentation.[9]
Analytical Chromatography
For the separation and quantification of Ethyl 2,6-Dinitrobenzoate, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques.[10][11]
HPLC Method Considerations:
-
Stationary Phase: A reversed-phase C18 column would be appropriate.
-
Mobile Phase: A mixture of acetonitrile or methanol and water would likely provide good separation.
-
Detection: UV detection would be highly effective due to the strong chromophores (nitro and aromatic ring) in the molecule.
GC Method Considerations:
-
Column: A non-polar or medium-polarity capillary column would be suitable.
-
Detector: A Flame Ionization Detector (FID) or a more selective detector like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) could be used. Given the presence of nitro groups, an ECD would offer high sensitivity.
Reactivity and Potential Applications
The reactivity of Ethyl 2,6-Dinitrobenzoate is largely dictated by the two electron-withdrawing nitro groups.
-
Nucleophilic Aromatic Substitution: The positions ortho and para to the nitro groups are activated towards nucleophilic attack. However, in this isomer, all available positions are meta to at least one nitro group, which will influence its reactivity profile compared to other isomers.
-
Reduction of Nitro Groups: The nitro groups can be reduced to amino groups, which is a common transformation for nitroaromatics and a pathway to synthesizing various derivatives.
-
Hydrolysis of the Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,6-dinitrobenzoic acid and ethanol.
Given the limited specific literature, the applications of Ethyl 2,6-Dinitrobenzoate are not well-defined. However, dinitroaromatic compounds, in general, are used as intermediates in the synthesis of dyes, pharmaceuticals, and energetic materials.
Safety and Handling
Disclaimer: Specific toxicity data for Ethyl 2,6-Dinitrobenzoate is not available. The following information is based on the general hazards associated with dinitroaromatic compounds.
-
Toxicity: Dinitrobenzoate esters are generally considered to be harmful if swallowed. Many nitroaromatic compounds are toxic and can be absorbed through the skin.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Caption: Structural comparison of Ethyl 2,6-Dinitrobenzoate and Ethyl 3,5-Dinitrobenzoate.
Conclusion
Ethyl 2,6-Dinitrobenzoate is a chemical compound with distinct properties shaped by the ortho-positioning of its two nitro groups. While specific experimental data remains scarce in the public domain, this guide has synthesized the available information and provided a framework for its synthesis and characterization based on established chemical principles. The significant differences in properties, such as melting point, when compared to its 3,5-isomer underscore the critical importance of considering positional isomerism in chemical research. It is hoped that this guide will serve as a valuable starting point for researchers and stimulate further investigation into the properties and potential applications of this less-explored molecule.
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